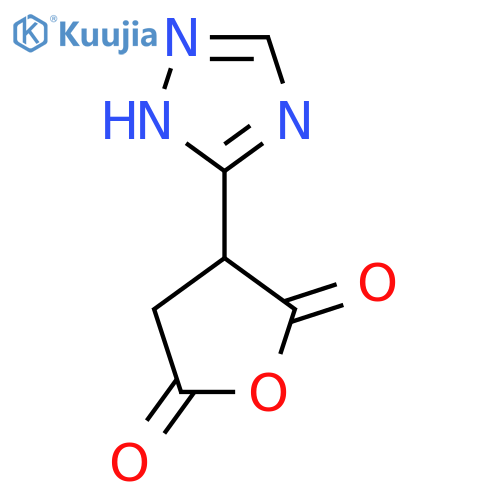Cas no 2228765-12-4 (3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione)

2228765-12-4 structure
商品名:3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione
- 2228765-12-4
- EN300-1811310
-
- インチ: 1S/C6H5N3O3/c10-4-1-3(6(11)12-4)5-7-2-8-9-5/h2-3H,1H2,(H,7,8,9)
- InChIKey: BQCBDRDVNYOJQM-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C1=O)C1=NC=NN1)=O
計算された属性
- せいみつぶんしりょう: 167.03309103g/mol
- どういたいしつりょう: 167.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 84.9Ų
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811310-0.1g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-2.5g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-10g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-0.25g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-5.0g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1811310-0.5g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-1g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-0.05g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1811310-10.0g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1811310-1.0g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 1g |
$1414.0 | 2023-06-03 |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
2228765-12-4 (3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione) 関連製品
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
